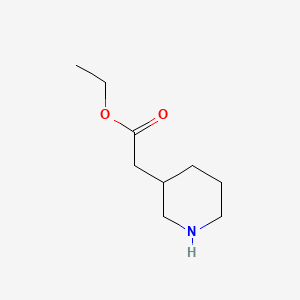

2-(Piperidin-3-il)acetato de etilo

Descripción general

Descripción

Ethyl 2-(piperidin-3-yl)acetate is a chemical compound with the CAS Number: 64995-88-6 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ethyl 3-piperidinylacetate . The physical form of this compound is oil .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI Code for Ethyl 2-(piperidin-3-yl)acetate is 1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 . This indicates that the compound has 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Ethyl 2-(piperidin-3-yl)acetate is an oil . It is stored at temperatures below -10°C .Aplicaciones Científicas De Investigación

2-(Piperidin-3-il)acetato de etilo: Un análisis exhaustivo de las aplicaciones de la investigación científica

Desarrollo de medicamentos farmacéuticos: Los derivados de piperidina, incluido el this compound, a menudo se exploran en el descubrimiento de fármacos debido a sus posibles propiedades terapéuticas. La presencia de grupos funcionales como halógeno, carboxilo, nitro o metilo puede mejorar la citotoxicidad de estos compuestos, convirtiéndolos en candidatos para fármacos anticancerígenos .

Aplicaciones antioxidantes: Los compuestos con una porción de piperidina, como el this compound, pueden exhibir poderosas acciones antioxidantes. Pueden obstaculizar o suprimir los radicales libres, lo que sugiere un papel en la protección contra las enfermedades relacionadas con el estrés oxidativo .

Química sintética: En química sintética, el this compound podría utilizarse como intermedio para la funcionalización de un solo paso de intermedios insaturados. Este proceso normalmente requiere varios pasos, pero se puede simplificar con estos compuestos .

Evaluación biológica para posibles fármacos: La actividad biológica de los derivados de piperidina es un área de investigación significativa. El this compound puede evaluarse por su potencial como candidato a fármaco en diversas áreas terapéuticas .

Ciencia de los materiales: Aunque no se menciona directamente en los resultados de la búsqueda, los derivados de piperidina podrían utilizarse potencialmente en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades únicas, como una mayor durabilidad o conductividad.

Química agrícola: De manera similar, el this compound podría encontrar aplicaciones en la química agrícola, posiblemente como precursor de pesticidas o herbicidas debido a su flexibilidad estructural y reactividad.

Para obtener información más detallada sobre cada campo, sería necesaria una investigación adicional y acceso a documentos técnicos y artículos revisados por pares .

Safety and Hazards

The safety information for Ethyl 2-(piperidin-3-yl)acetate indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H315, H319, H335 . This means that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” by Nikita A. Frolov and Anatoly N. Vereshchagin discusses the importance of piperidines in the pharmaceutical industry and the various reactions involved in the formation of piperidine derivatives .

Mecanismo De Acción

Target of Action

Ethyl 2-(piperidin-3-yl)acetate is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .

Mode of Action

Piperidine derivatives are known to have various pharmacological activities . For instance, some piperidine derivatives act as dopamine reuptake inhibitors and norepinephrine reuptake inhibitors .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Some piperidine derivatives have been reported to have antiproliferative activity by inhibiting tubulin polymerization .

Action Environment

It is generally recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . It is also recommended to avoid contact with moisture and incompatible materials .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-(piperidin-3-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as a modulator . This interaction is significant because dopamine receptors are involved in numerous physiological processes, including motor control, motivation, and reward. The compound’s interaction with these receptors can influence the release and uptake of dopamine, thereby affecting neurotransmission and overall brain function .

Cellular Effects

Ethyl 2-(piperidin-3-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins that regulate cell cycle and apoptosis .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(piperidin-3-yl)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors, leading to the modulation of dopamine signaling . It also inhibits certain enzymes involved in neurotransmitter metabolism, thereby increasing the levels of neurotransmitters in the synaptic cleft . This inhibition can enhance neurotransmission and improve cognitive function. Furthermore, ethyl 2-(piperidin-3-yl)acetate can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(piperidin-3-yl)acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and persistent changes in gene expression . These long-term effects are particularly relevant for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of ethyl 2-(piperidin-3-yl)acetate vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve motor control by modulating neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

Ethyl 2-(piperidin-3-yl)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation . These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, ethyl 2-(piperidin-3-yl)acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its activity and effectiveness, particularly in the brain where it modulates neurotransmitter levels .

Subcellular Localization

The subcellular localization of ethyl 2-(piperidin-3-yl)acetate is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and receptors involved in neurotransmitter metabolism and signaling .

Propiedades

IUPAC Name |

ethyl 2-piperidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFIWCWTENIBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983549 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64995-88-6 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

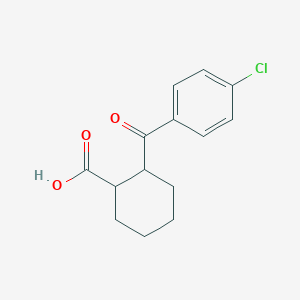

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B1636068.png)

![5-(Piperazin-1-ylmethyl)-6-(p-tolyl)imidazo[2,1-b]thiazole](/img/structure/B1636073.png)